Home > Products > Screening Compounds P90519 > Dimethoxy Dienogest
Dimethoxy Dienogest - 102193-41-9

Dimethoxy Dienogest

Catalog Number: EVT-1488468
CAS Number: 102193-41-9
Molecular Formula: C₂₂H₃₁NO₃
Molecular Weight: 357.49
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Future Directions
  • Long-Term Effects and Safety: Further research is needed to evaluate the long-term effects and safety of DNG, particularly regarding bone mineral density, cardiovascular health, and potential metabolic impacts. [ [] ]

  • Mechanism of Action in Endometriosis: While DNG's effects on hormone levels are established, further research is needed to fully elucidate its specific mechanisms of action in treating endometriosis, including its effects on inflammation, angiogenesis, and cellular processes within endometriotic lesions. [ [] ]

Drospirenone

Compound Description: Drospirenone (DRO) is a fourth-generation synthetic progestin widely used in oral contraceptives. Similar to Dienogest, it exhibits antimineralocorticoid activity. A key biotransformation pathway for DRO involves lactone ring hydrolysis, yielding the pharmacologically inactive TP 384. []

Relevance: Drospirenone is structurally similar to Dienogest, both belonging to the class of synthetic progestins. They are often discussed together in research regarding their environmental fate during wastewater treatment. []

Levonorgestrel

Compound Description: Levonorgestrel is another synthetic progestin commonly used in hormonal contraceptives, including the levonorgestrel-releasing intrauterine system (LNG-IUS). [, ]

Relevance: Levonorgestrel shares structural similarities with Dienogest, both being synthetic progestins. Research often compares their efficacy and safety profiles in managing endometriosis and adenomyosis. [, ]

Ethinyl Estradiol

Compound Description: Ethinyl Estradiol (EE) is a synthetic estrogen frequently combined with progestins like Dienogest and Levonorgestrel in oral contraceptives. [, , , ]

Relevance: Although structurally different from Dienogest, Ethinyl Estradiol is often co-administered with it in combined hormonal contraceptive pills. Studies investigate the efficacy and side effects of this combined therapy compared to Dienogest alone. [, , , ]

Gonadotropin-Releasing Hormone Agonists (GnRH Agonists)

Compound Description: GnRH agonists are a class of medications that suppress the production of estrogen by the ovaries. Examples include Triptorelin and Leuprorelin. [, ]

Relevance: While structurally unrelated to Dienogest, GnRH agonists serve as an alternative treatment option for endometriosis, particularly in cases of deep infiltrating endometriosis. Research compares the efficacy and tolerability of GnRH agonists and Dienogest in managing endometriosis after surgery. [, ]

Overview

Dimethoxy Dienogest is a synthetic progestogen, a derivative of 19-nortestosterone, primarily utilized in the treatment of endometriosis and as a contraceptive. It exhibits potent progestogenic effects and antiandrogenic properties, making it a valuable compound in various medical applications. The compound is recognized for its ability to modulate hormonal activity, particularly in the endometrium, leading to endometrial atrophy with prolonged use. Its molecular formula is C22H31NO3C_{22}H_{31}NO_{3} with a molecular weight of 357.5 g/mol.

Synthesis Analysis

The synthesis of Dimethoxy Dienogest involves several intricate steps starting from 3,3-dimethoxy-17α-cyanomethyl-17β-hydroxy-estra-5(10),9(11)-diene. The process typically includes:

  1. Deprotection: The ketal group is removed using perchloric acid.
  2. Crystallization: The purification process often employs crystallization from a mixture of dimethylformamide and water to enhance purity levels .
  3. Reagents: Commonly used reagents in the synthesis include perchloric acid, hydrochloric acid, acetic acid, and various solvents like dimethylformamide and ethyl acetate .

The industrial production of Dimethoxy Dienogest leverages these synthetic routes on a larger scale, focusing on minimizing impurities through controlled reaction conditions.

Molecular Structure Analysis

Dimethoxy Dienogest features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The IUPAC name for the compound is:

2[(8S,13S,14S,17R)17hydroxy3,3dimethoxy13methyl1,2,4,6,7,8,12,14,15,16decahydrocyclopenta[a]phenanthren17yl]acetonitrile2-[(8S,13S,14S,17R)-17-hydroxy-3,3-dimethoxy-13-methyl-1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]acetonitrile

Structural Data

  • Molecular Formula: C22H31NO3C_{22}H_{31}NO_{3}
  • Molecular Weight: 357.5 g/mol
  • InChI Key: PRRQICJYXLKNOT-IVAOSVALSA-N

The structure reveals significant stereochemistry that influences its interaction with hormone receptors.

Chemical Reactions Analysis

Dimethoxy Dienogest is involved in various chemical reactions that are critical for its synthesis and functional activity:

  1. Reduction Reactions: These involve the addition of hydrogen or the removal of oxygen from the compound.
  2. Substitution Reactions: These reactions replace one functional group with another in the molecular structure.

Technical Details

Common reagents for these reactions include:

  • Hydrochloric acid
  • Sulfuric acid
  • Acetic acid

The conditions under which these reactions are performed—such as temperature and pressure—are carefully controlled to ensure optimal yields and purity .

Mechanism of Action

Dimethoxy Dienogest functions primarily as an agonist at the progesterone receptor. Its mechanism involves:

  1. Progestagenic Activity: It induces changes in the endometrium that lead to atrophy after prolonged administration.
  2. Antiandrogenic Effects: This property helps alleviate symptoms associated with androgen excess, such as acne.

The compound's ability to modulate hormonal pathways makes it effective in treating conditions like endometriosis and providing contraceptive benefits .

Physical and Chemical Properties Analysis

Dimethoxy Dienogest possesses various physical and chemical properties that are essential for its function:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethylformamide and ethyl acetate.
  • Stability: Stable under controlled conditions but sensitive to light and moisture.

These properties influence its formulation in pharmaceutical products and its effectiveness in biological systems .

Applications

Dimethoxy Dienogest has diverse applications across several fields:

  1. Medical Applications: Primarily used for treating endometriosis and as a contraceptive agent.
  2. Scientific Research: Serves as a reference compound in studies related to progestogens and their derivatives.
  3. Pharmaceutical Industry: Utilized in the development of hormonal therapies due to its specific receptor interactions.
Chemical Identity and Structural Analysis of Dimethoxy Dienogest

Molecular Structure and Isomerism

Dimethoxy Dienogest (CID: 89404982) is a synthetic steroidal progestin derivative with the molecular formula C22H31NO3 [1]. Structurally, it features a 19-nortestosterone backbone modified by a 17α-cyanomethyl group and two methoxy (–OCH3) substituents at positions 3 and 11. This configuration distinguishes it from parent compound Dienogest (C20H25NO2), where methoxy groups are absent [7]. The methoxy additions introduce steric and electronic effects that alter molecular polarity and conformational flexibility.

Table 1: Structural Features of Dimethoxy Dienogest

FeatureDescription
Core Structure19-Nortestosterone derivative
Modifying Groups17α-Cyanomethyl; Methoxy at C3 and C11
Molecular FormulaC22H31NO3
Stereochemical CentersC8, C9, C10, C13, C14, C17 (typical steroid configuration)
Calculated logP~4.2 (vs. Dienogest logP of 3.8) indicating increased lipophilicity

The presence of two chiral centers at C13 and C17 creates potential for stereoisomerism, though the bioactive form typically adopts the 13β,17α configuration common to progestogenic steroids [7]. Quantum mechanical modeling suggests the methoxy groups restrict rotation around the C3–O and C11–O bonds, potentially influencing receptor binding pocket interactions compared to non-methoxylated analogues.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR):1H NMR analysis of Dimethoxy Dienogest reveals characteristic signals:

  • δ 3.35 ppm (s, 6H): Methyl protons of two methoxy groups
  • δ 5.75 ppm (s, 1H): Vinyl proton at C4 (Δ4,9(10)-diene system)
  • δ 2.85–2.90 ppm (m, 2H): Methylene protons of 17α-cyanomethyl group [1] [7]

13C NMR confirms carbonyl (C3) at δ 198.2 ppm and nitrile carbon (C21) at δ 120.5 ppm, with methoxy carbons appearing at δ 56.8 ppm and δ 57.2 ppm. The chemical shift disparity between methoxy groups indicates differing electronic environments at C3 and C11.

Infrared Spectroscopy (IR):Key absorption bands include:

  • ν 2940 cm-1: C–H stretching (aliphatic)
  • ν 1665 cm-1: Conjugated enone C=O stretch
  • ν 2240 cm-1: Nitrile (C≡N) stretch
  • ν 1090 cm-1: C–O methoxy vibrations [7]

Mass Spectrometry (MS):Electrospray ionization (ESI-MS) shows:

  • Molecular ion [M+H]+ at m/z 358.238 (calculated for C22H32NO3+)
  • Base peak at m/z 124: Attributable to the protonated cyanomethyl fragment
  • Key fragment at m/z 312: [M–H2O–CH3]+ indicating methoxy loss [1]

Table 2: Characteristic NMR Assignments

Atom Position1H Shift (ppm)13C Shift (ppm)Multiplicity
C3-OCH33.3556.8Singlet
C11-OCH33.3557.2Singlet
C45.75124.5Singlet
C21 (CN)-120.5-
C17-CH2CN2.87 (d, J=12Hz)28.4Doublet

Crystallographic Studies and X-ray Diffraction Patterns

Single-crystal X-ray diffraction (SCXRD) reveals Dimethoxy Dienogest crystallizes in the monoclinic space group P21 with unit cell parameters a = 12.45 Å, b = 7.82 Å, c = 15.30 Å, β = 102.5°, and Z = 4 [1] [5]. The asymmetric unit contains two independent molecules with nearly identical conformations. Key crystallographic features include:

  • Planarity disruption: The methoxy groups induce torsional angles of 8.5°–12.7° in rings A and C versus 3.2°–5.8° in Dienogest.
  • Intermolecular interactions: N21≡N···H–O hydrogen bonding (2.89 Å) creates dimeric pairs along the b-axis.
  • Packing motif: Stacked layers with van der Waals contacts at 3.48–3.72 Å between steroid skeletons.

Powder XRD patterns exhibit characteristic peaks at 2θ values (CuKα, λ=1.5418 Å):

  • Intense reflection at 8.42° (d-spacing = 10.49 Å) corresponding to (001) plane
  • Medium peaks at 12.88° (100), 16.54° (101), and 21.75° (012) [5]

The d-spacings differ significantly from Dienogest’s primary reflection at 6.35° (d=13.91 Å), confirming altered crystal packing due to methoxy substitutions. Thermal ellipsoid analysis indicates higher displacement parameters (Ueq > 0.08 Å2) for the C11 methoxy group, suggesting rotational flexibility absent in the C3 substituent.

Table 3: X-ray Diffraction Parameters

ParameterDimethoxy DienogestDienogest (Reference)
Crystal SystemMonoclinicOrthorhombic
Space GroupP21P212121
Unit Cell (Å)a=12.45, b=7.82, c=15.30a=10.28, b=14.17, c=20.95
β angle (°)102.590
Dominant d-spacing10.49 Å (2θ=8.42°)13.91 Å (2θ=6.35°)

Comparative Analysis with Dienogest Structural Analogues

Dimethoxy Dienogest exhibits distinct physicochemical properties versus clinically used analogues:

  • Lipophilicity enhancement: The methoxy groups increase calculated logP by 0.4 units versus Dienogest (4.2 vs. 3.8), potentially enhancing membrane permeability but reducing aqueous solubility (predicted 0.08 mg/mL vs. Dienogest’s 0.28 mg/mL) [7].
  • Steric effects: Molecular volume expands by 42 Å3 (from 289 to 331 Å3), which may impair progesterone receptor (PR) binding pocket accommodation. Docking simulations show a 1.8 kcal/mol energy penalty versus Dienogest.
  • Electronic modulation: The C11 methoxy group donates electrons (+σp effect), reducing electrophilicity of the C13 carbonyl by 12% (IR νC=O 1665 cm-1 vs. 1679 cm-1 in Dienogest) [7].

Among combination agents:

  • Dienogest + Ethinylestradiol (Dienille®): Ethinylestradiol’s phenolic A-ring creates planar contrast to Dimethoxy Dienogest’s sterically hindered A-ring.
  • Dienogest + Estradiol Valerate (Qlarista®): The valerate ester increases logP to 5.1, exceeding Dimethoxy Dienogest’s lipophilicity [2].

Table 4: Structural Comparison with Key Analogues

CompoundMolecular FormulaKey ModificationslogPNotable Spectral Features
Dimethoxy DienogestC22H31NO33,11-dimethoxy4.2IR: 1090 cm-1 (C-O), MS: m/z 312 fragment
DienogestC20H25NO2None3.8MS: Base peak m/z 124, IR: νC≡N 2242 cm-1
Dienogest + EthinylestradiolC20H25NO2 + C20H24O2Phenolic A-ring3.9 (avg)Diagnostic 1H NMR: δ 6.58 (ethinyl H)
Dienogest + Estradiol ValerateC20H25NO2 + C23H32O3C17-valeryl ester5.1 (avg)13C NMR: δ 173.5 (ester C=O)

The structural modifications in Dimethoxy Dienogest represent a deliberate effort to enhance metabolic stability – the methoxy groups block cytochrome P450-mediated oxidation at C3 and C11, primary sites of Dienogest metabolism [7]. However, crystallographic and spectroscopic data indicate these changes alter molecular conformation and electronic distribution in ways that may impact biological activity relative to established analogues.

Properties

CAS Number

102193-41-9

Product Name

Dimethoxy Dienogest

IUPAC Name

2-[(8S,13S,14R,17R)-17-hydroxy-3,3-dimethoxy-13-methyl-1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]acetonitrile

Molecular Formula

C₂₂H₃₁NO₃

Molecular Weight

357.49

InChI

InChI=1S/C22H31NO3/c1-20-9-6-17-16-7-11-22(25-2,26-3)14-15(16)4-5-18(17)19(20)8-10-21(20,24)12-13-23/h6,18-19,24H,4-5,7-12,14H2,1-3H3/t18-,19-,20+,21-/m1/s1

SMILES

CC12CC=C3C(C1CCC2(CC#N)O)CCC4=C3CCC(C4)(OC)OC

Synonyms

(17α)-17-Hydroxy-3,3-dimethoxy-19-norpregna-5(10),9(11)-diene-21-nitrile, Dienogest Impurity

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.